molecular formula C19H18ClN3O2 B4425011 4-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

4-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B4425011
M. Wt: 355.8 g/mol
InChI Key: WQOFUJIIAAEVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biotechnology, and agriculture.

Mechanism of Action

The mechanism of action of 4-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it is believed to exert its cytotoxic effects by inducing apoptosis, a process of programmed cell death. It has been suggested that this compound may inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. Furthermore, it may also interfere with the cell cycle by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, studies have suggested that this compound may affect various cellular processes, including DNA replication, cell division, and apoptosis. Moreover, it may also exert its effects on the nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments include its potent cytotoxicity against various cancer cell lines, its broad-spectrum antifungal activity, and its insecticidal activity against Aedes aegypti. However, its limitations include its potential toxicity to normal cells and its relatively low solubility in water, which may affect its bioavailability.

Future Directions

The potential future directions for research on 4-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide include its further investigation as a potential anticancer agent, antifungal agent, and insecticide. Moreover, its mechanism of action and its effects on various cellular processes need to be further elucidated. Additionally, its potential toxicity to normal cells and its bioavailability need to be addressed through further studies. Furthermore, its potential applications in other fields, such as agriculture and biotechnology, need to be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is warranted to fully understand its potential applications and limitations.

Scientific Research Applications

The scientific research application of 4-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is diverse and includes its use as a potential anticancer agent, antifungal agent, and insecticide. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to possess antifungal activity against Candida albicans and Aspergillus niger. Moreover, it has been reported to possess insecticidal activity against the mosquito Aedes aegypti.

properties

IUPAC Name

4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-13(2)23(19(24)15-8-10-16(20)11-9-15)12-17-21-18(22-25-17)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOFUJIIAAEVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
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4-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

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